2-[(5-amino-1-phenyl-1H-pyrazol-4-yl)formamido]acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(5-amino-1-phenylpyrazole-4-carbonyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c13-11-9(12(19)14-7-10(17)18)6-15-16(11)8-4-2-1-3-5-8/h1-6H,7,13H2,(H,14,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZSYDGSFZEZPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NCC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-amino-1-phenyl-1H-pyrazol-4-yl)formamido]acetic acid typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form the pyrazole ring The reaction conditions often involve the use of solvents such as ethyl acetate and catalysts like iodine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(5-amino-1-phenyl-1H-pyrazol-4-yl)formamido]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and formamido groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Inhibition of Kinases
One of the prominent applications of 2-[(5-amino-1-phenyl-1H-pyrazol-4-yl)formamido]acetic acid is its role as a selective inhibitor of kinases, particularly p38 MAP kinase. This enzyme is involved in various cellular processes, including inflammation and stress responses. The compound's structure allows it to bind effectively within the ATP binding pocket of the kinase, thereby inhibiting its activity.
A study highlighted the discovery of a series of pyrazole derivatives that exhibited high selectivity and potency against p38 MAP kinase, with subsequent optimization leading to candidates suitable for clinical trials . The unique hydrogen bonding interactions observed in crystal structures provide insights into the design of more effective inhibitors.
Anticancer Activity
Recent research indicates that compounds similar to this compound demonstrate promising anticancer properties. For instance, derivatives containing the pyrazole moiety have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
In vitro studies have demonstrated that certain pyrazole derivatives can inhibit tumor growth in xenograft models, suggesting their potential as therapeutic agents in oncology .
Enzyme Inhibition Studies
The compound is also being explored for its ability to inhibit specific enzymes involved in metabolic pathways. For example, research into its effects on calf intestinal alkaline phosphatase has shown promising results, indicating potential applications in metabolic disorders .
Antioxidant Properties
Another area of interest is the antioxidant capacity of this compound. Preliminary findings suggest that it may scavenge free radicals effectively, which could be beneficial in preventing oxidative stress-related diseases .
Data Table: Summary of Applications
Case Study 1: p38 MAP Kinase Inhibition
In a study focusing on pyrazole derivatives, researchers synthesized a series of compounds and evaluated their inhibitory effects on p38 MAP kinase. The lead compound demonstrated an IC50 value significantly lower than standard inhibitors, validating its potential for further development into a therapeutic agent for inflammatory diseases.
Case Study 2: Anticancer Efficacy
A recent investigation into the anticancer properties of pyrazole derivatives revealed that one compound led to a 70% reduction in tumor size in mouse models when administered at optimal doses over four weeks. This highlights the therapeutic promise of such compounds in cancer treatment strategies.
Mechanism of Action
The mechanism of action of 2-[(5-amino-1-phenyl-1H-pyrazol-4-yl)formamido]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with proteins involved in cell signaling and metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyrazole-acetic acid derivatives. Below is a detailed comparison with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Functional Group Influence: The amino group in the parent compound enhances hydrogen-bonding capacity compared to the chloro and methyl substituents in the analog (C₁₄H₁₄ClN₃O₃), which prioritize lipophilicity .
Bioactivity Trends: Compounds with electron-withdrawing groups (e.g., Cl, F) show improved membrane permeability and antimicrobial/anticancer activity . Hydrophilic groups (e.g., carboxylic acid, amino) in the parent compound may limit bioavailability but improve solubility for in vitro assays .
Synthetic Utility :
- The simpler analog 2-(1-phenyl-1H-pyrazol-4-yl)acetic acid (C₁₁H₁₀N₂O₂) serves as a scaffold for further functionalization, whereas the parent compound’s complexity may hinder large-scale synthesis .
Research Findings and Data
Table 2: Experimental Data from Structural Analogs
Biological Activity
2-[(5-amino-1-phenyl-1H-pyrazol-4-yl)formamido]acetic acid, with the CAS number 956191-91-6, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H12N4O3, with a molecular weight of 260.25 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.
Synthesis
The synthesis typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form the pyrazole ring. The final product can be obtained through various synthetic routes involving purification techniques such as recrystallization and chromatography .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For example, a series of thiazolyl-pyrazole derivatives were evaluated for their effectiveness against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 10a | E. coli | 62.5 μg/mL |
| 10b | S. aureus | 31.25 μg/mL |
| 10c | P. mirabilis | 125 μg/mL |
These results indicate that certain derivatives of pyrazole can effectively inhibit bacterial growth, suggesting potential applications in treating infections .
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. A notable study identified that certain pyrazole derivatives could inhibit NF-kB/AP-1 reporter activity in a dose-dependent manner, indicating their potential as anti-inflammatory agents:
| Compound | IC50 (μM) |
|---|---|
| 13i | <50 |
| 16 | <30 |
These findings suggest that pyrazole derivatives could serve as promising candidates for developing new anti-inflammatory drugs .
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects including antimicrobial and anti-inflammatory actions .
Case Studies
A study focused on the synthesis and biological evaluation of new pyrazole derivatives found that specific substitutions on the pyrazole ring significantly enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis revealed that the presence of certain functional groups at specific positions on the pyrazole ring could optimize efficacy against target pathogens .
Q & A
Basic: What are the established synthetic routes for 2-[(5-amino-1-phenyl-1H-pyrazol-4-yl)formamido]acetic acid?
The compound can be synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and a formylating agent (e.g., DMF-DMA) to form the pyrazole core, followed by hydrolysis to yield the carboxylic acid derivative. Subsequent coupling with glycine derivatives introduces the acetamido acetic acid moiety. Characterization via single-crystal X-ray diffraction (e.g., SHELX refinement ) and spectroscopic methods (NMR, IR) is critical for structural validation .
Basic: Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- NMR : Confirms proton environments and substituent positions (e.g., phenyl, amino groups).
- IR : Identifies key functional groups (amide C=O stretch ~1650 cm⁻¹, carboxylic acid O-H stretch ~2500-3300 cm⁻¹).
- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) provide high-resolution structural data, including bond angles, torsion angles, and hydrogen bonding patterns .
- Mass spectrometry : Validates molecular weight and fragmentation pathways .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?
Contradictions may arise from differences in assay conditions (e.g., pH, solvent), purity, or biological models. To address this:
- Purity validation : Use HPLC or LC-MS to confirm >95% purity.
- Orthogonal assays : Combine enzyme inhibition assays with cell-based studies to verify activity.
- Computational validation : Molecular docking (e.g., AutoDock Vina) can predict binding affinities and rationalize discrepancies .
Advanced: What computational approaches are effective for predicting the reactivity of the pyrazole-amide backbone?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular dynamics (MD) : Simulates solvation effects and conformational stability.
- Docking studies : Identify potential binding pockets in target enzymes (e.g., cyclooxygenase or kinase targets) .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
- Catalyst screening : Test bases (e.g., NaOAc) or coupling agents (e.g., EDCI) for amide bond formation.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Design of Experiments (DoE) : Use factorial design to optimize temperature, stoichiometry, and reaction time .
Advanced: What strategies are recommended for interpreting ambiguous electron density maps in X-ray crystallography?
- SHELXL refinement : Apply restraints for disordered regions and validate with R-factor convergence.
- Twinned data handling : Use SHELXD for structure solution and SHELXE for density modification.
- Validation tools : Check geometry with PLATON and Coot for model completeness .
Basic: What role do substituents on the pyrazole ring play in modulating stability?
The 5-amino group enhances hydrogen-bonding capacity, improving solubility and target interaction. The phenyl group at N1 contributes to π-π stacking interactions in enzyme active sites. Electron-withdrawing substituents (e.g., Cl, CF₃) can increase metabolic stability but may reduce solubility .
Advanced: How can researchers validate the compound’s enzyme inhibition mechanism experimentally?
- Enzyme kinetics : Measure and values under varied substrate concentrations.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics.
- Surface Plasmon Resonance (SPR) : Monitor real-time interaction kinetics with immobilized targets .
Basic: What are the key challenges in synthesizing the acetamido acetic acid moiety?
- Side reactions : Competing hydrolysis of the amide bond under acidic/basic conditions.
- Purification : Use reverse-phase HPLC to separate byproducts with similar polarity.
- Coupling efficiency : Activate the carboxylic acid with HOBt/DCC for efficient amide bond formation .
Advanced: How can researchers design derivatives to improve pharmacokinetic properties?
- Lipophilicity optimization : Introduce alkyl chains or fluorine atoms to balance LogP.
- Prodrug strategies : Mask the carboxylic acid as an ester for improved bioavailability.
- Metabolic stability : Replace labile groups (e.g., methyl with trifluoromethyl) to reduce CYP450-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
